![molecular formula C7H9NS B1355546 4,5,6,7-Tétrahydrothiéno[2,3-c]pyridine CAS No. 62019-71-0](/img/structure/B1355546.png)

4,5,6,7-Tétrahydrothiéno[2,3-c]pyridine

Vue d'ensemble

Description

“4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride” is an off-white to cream powder . It is used as an intermediate for APIs such as Clopidogrel and Prasugrel . It is also a novel thienopyridine prodrug with demonstrated inhibition of platelet aggregation and activation .

Synthesis Analysis

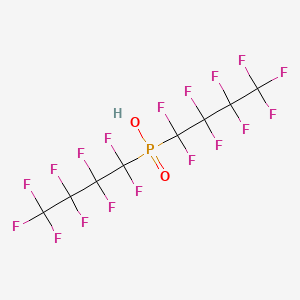

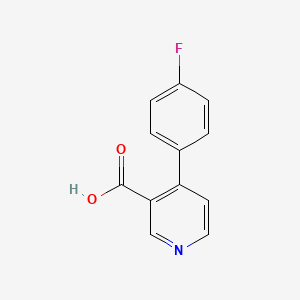

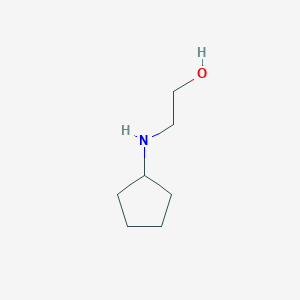

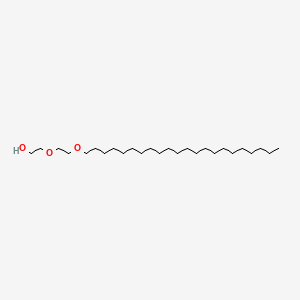

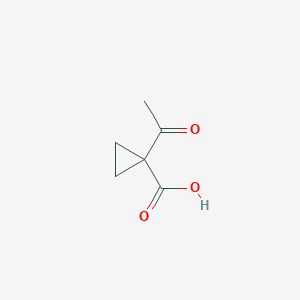

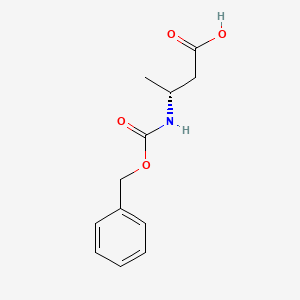

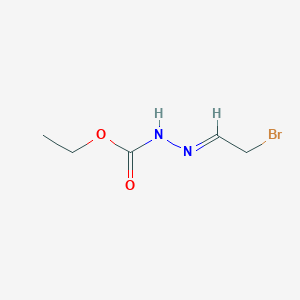

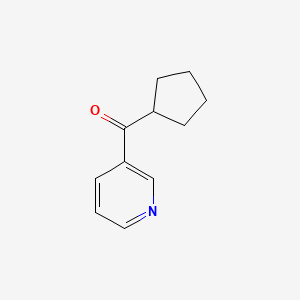

A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues are synthesized by conventional techniques . The one-pot Gewald reaction applied to commercially available 4-methyl/phenylcyclohexanone, N-acetyl-4-piperidone or methoxy/ethoxycarbonyl-4-piperidone with an activated nitrile (malonitrile or a cyanoacetate, such as methyl/ethyl/t-butylcyanoacetate) and elemental sulfur in refluxing methanol or ethanol in the presence of triethylamine (TEA) as base furnished 2-amino-3-cyano/alkoxycarbonyl-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridines .

Molecular Structure Analysis

The molecular structure of “4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride” is characterized by elemental analysis, IR, MS, 1H, and 13C NMR .

Applications De Recherche Scientifique

Agents Antitubuline

4,5,6,7-Tétrahydrothiéno[2,3-c]pyridine a été utilisé dans la synthèse de nouveaux agents antitubuline . Ces agents inhibent la croissance des cellules cancéreuses avec des valeurs IC50 allant de 1,1 à 4,7 µM contre un panel de trois lignées de cellules cancéreuses . Leur interaction avec la tubuline à des niveaux micromolaires conduit à l'accumulation de cellules dans la phase G2/M du cycle cellulaire et à une mort cellulaire apoptotique .

Induction de l'Apoptose

Des composés dérivés du this compound, tels que le dérivé de 2-(3′,4′,5′-triméthoxyanilino)-3-cyano-6-méthoxycarbonyl-4,5,6,7-tétrahydrothiéno[2,3-c]pyridine 3a et son homologue 6-éthoxycarbonyl 3b, se sont avérés très efficaces dans l'induction de l'apoptose de manière dépendante de la dose .

Activités Antifongiques et Antibactériennes

Des dérivés de this compound ont été synthétisés et évalués pour leurs activités antifongiques et antibactériennes sur diverses souches de champignons et de bactéries .

Action Anti-inflammatoire, Vasodilatatrice et Inhibitrice de l'Agrégation Plaquettaire

Le this compound et ses dérivés ont montré des activités biologiques variées telles qu'une action anti-inflammatoire, vasodilatatrice et inhibitrice de l'agrégation plaquettaire .

Synthèse de Médicaments ou d'Intermédiaires de Médicaments

Le this compound est une classe importante de noyaux hétérocycliques. Divers dérivés de 4,5,6,7-tétrahydrothiénopyridine ont été synthétisés et évalués pour diverses activités biologiques dans différents modèles avec des résultats souhaités .

Intermédiaire Clé dans la Synthèse du Médicament Antiplaquettaire Clopidogrel

Mécanisme D'action

Target of Action

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that has been found to exhibit significant antibacterial activity . The primary targets of this compound are bacterial cells, specifically Staphylococcus aureus (SA) and Escherichia coli (EC) . These bacteria are common pathogens responsible for various infections in humans.

Mode of Action

It is known that the compound interacts with its targets (sa and ec) and inhibits their growth . The antibacterial activity of the compound is likely to depend to a large extent on its electronic structure .

Result of Action

The primary result of the action of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is the inhibition of the growth of SA and EC . This leads to a decrease in the bacterial population, thereby mitigating the infections caused by these pathogens.

Action Environment

The action of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2–8°C to maintain its stability . Furthermore, the compound’s efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Analyse Biochimique

Biochemical Properties

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an intermediate in the synthesis of antiplatelet agents such as clopidogrel and prasugrel . These interactions are crucial for the compound’s role in inhibiting platelet aggregation, which is mediated by the inhibition of the P2Y12 ADP receptor on platelets . The compound’s interaction with enzymes like carboxylesterases facilitates its conversion to active metabolites that exert the desired pharmacological effects .

Cellular Effects

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in platelet aggregation and blood clot formation . The compound’s impact on gene expression and cellular metabolism is evident in its ability to modulate the activity of enzymes and receptors involved in these processes . Additionally, studies have demonstrated its cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine involves its binding interactions with specific biomolecules. The compound acts as a prodrug, which, upon metabolic activation, inhibits the P2Y12 ADP receptor on platelets . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation . The compound’s ability to inhibit or activate enzymes, such as carboxylesterases, further contributes to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that the compound maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have highlighted the compound’s sustained impact on cellular function, particularly in the context of platelet aggregation inhibition.

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and bleeding have been reported . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Propriétés

IUPAC Name |

4,5,6,7-tetrahydrothieno[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNOEHIMWZDRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20491517 | |

| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62019-71-0 | |

| Record name | 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20491517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H,7H-thieno[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives interact with tubulin?

A1: Certain derivatives, like 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b), exhibit antiproliferative activity by binding to the colchicine site of tubulin. [] This interaction disrupts microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis in cancer cells. []

Q2: What are the downstream effects of inhibiting tumor necrosis factor-alpha (TNF-α) production using 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?

A2: While specific downstream effects depend on the biological context, inhibiting TNF-α production generally leads to a reduction in inflammation. This mechanism holds promise for treating inflammatory diseases like rheumatoid arthritis. [, , , ]

Q3: Is there information available about the molecular formula, weight, and spectroscopic data of specific 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?

A3: Yes, many research articles provide detailed characterization data for newly synthesized derivatives. For instance, (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate (C28H31FN4O2S·C2H6O, Mr=552.70) was characterized using single-crystal X-ray diffraction, revealing its crystal structure and confirming its molecular formula and weight. [] Other studies utilize techniques like IR, 1H NMR, and MS for structural elucidation of synthesized derivatives. [, , ]

Q4: Has the performance and application of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives under various conditions been investigated?

A4: While specific data on material compatibility is limited within the provided research, the stability of these compounds has been explored. For example, the impact of different solvents on the electronic and optical properties of Ni(II), Zn(II), and Fe(II) complexes of a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-derived Schiff base was investigated. [] This study highlights the influence of environmental factors on the properties of these compounds.

Q5: Are there studies exploring the catalytic properties of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?

A5: The provided research focuses primarily on the biological activity of these compounds. Catalytic properties are not extensively explored within these studies.

Q6: How is computational chemistry used to study 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives?

A6: Computational techniques play a crucial role in understanding these compounds. For example, 3D-QSAR models, including CoMFA and CoMSIA, have been developed to predict the anti-mycobacterial activity of 2,6-disubstituted 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives. [] Additionally, molecular docking studies are frequently employed to investigate the binding modes and interactions of these derivatives with their biological targets, such as tubulin and the adenosine A1 receptor. [, ]

Q7: How do modifications to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold influence biological activity?

A7: SAR studies are central to optimizing the biological activity of these compounds. For instance, researchers investigated the impact of introducing a 3′,4′,5′-trimethoxyanilino moiety and cyano or alkoxycarbonyl groups at specific positions on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold. [] These modifications resulted in derivatives like 3a and 3b with potent antiproliferative activity against cancer cell lines. [] Similarly, exploring the SAR of diarylthiophene derivatives, structurally related to 4,5,6,7-tetrahydrothieno[2,3-c]pyridines, led to the identification of potent TNF-α production inhibitors. []

Q8: Are there studies focusing on enhancing the stability, solubility, or bioavailability of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives through formulation strategies?

A8: While the provided research primarily focuses on synthesis and biological evaluation, some studies touch upon formulation aspects. For instance, the hydrochloride salt of 2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Y-3642) was investigated for its pharmacological properties, implying a formulation strategy to enhance its solubility and bioavailability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)

![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)